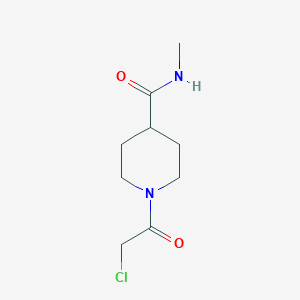

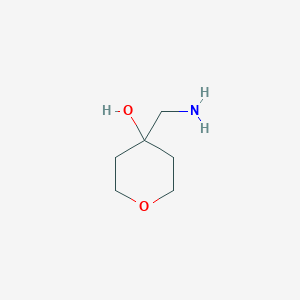

![molecular formula C8H19ClN2O2S B1371208 N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride CAS No. 1171503-08-4](/img/structure/B1371208.png)

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

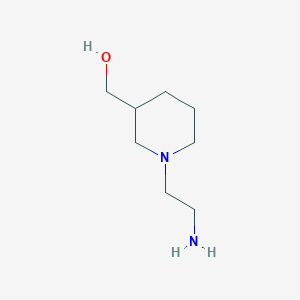

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H19N2O2S·HCl . It has a molecular weight of 242.77 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is 1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride is a solid . It has a molecular weight of 242.77 . The compound’s InChI code is 1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H , which provides information about its molecular structure.Aplicaciones Científicas De Investigación

Catalytic Asymmetric Synthesis

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride has been utilized in catalytic asymmetric synthesis. Specifically, it serves as a ligand in metal-mediated reactions. For instance, Wipf and Wang (2002) have described its role in the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess, indicative of its potential in asymmetric synthesis (Wipf & Wang, 2002).

Drug Synthesis Process

In the pharmaceutical industry, this compound plays a role in the synthesis of certain drugs. Tian Shuan (2013) detailed its use in a new process for the preparation of Dronedarone Hydrochloride, a medication approved for atrial fibrillation. The process characterized by Shuan emphasizes the compound's importance in improving yield and practicality in drug synthesis (Shuan, 2013).

Chemical Synthesis and Modification

It has applications in various chemical synthesis and modification processes. For example, Sakamoto et al. (1988) used a derivative of this compound in the one-step synthesis of 1-methylsulfonyl-indoles, demonstrating its versatility in organic synthesis (Sakamoto et al., 1988). Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlighting its role in creating chemoselective N-acylation reagents (Kondo et al., 2000).

Protein and Amino Acid Analysis

The compound also finds use in biochemical analysis, like the study by Simpson et al. (1976), which describes a method for amino acid analysis of proteins using a derivative of this compound (Simpson et al., 1976).

Propiedades

IUPAC Name |

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-8(7-9)5-3-2-4-6-8;/h10H,2-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROJKJACUBBVBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1(CCCCC1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1371128.png)

![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)

![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1371137.png)